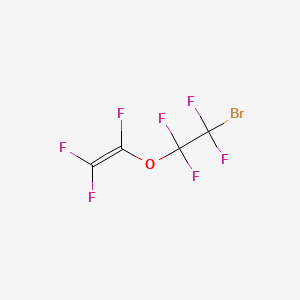

2-Bromotetrafluoroethyl trifluorovinyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4BrF7O/c5-3(9,10)4(11,12)13-2(8)1(6)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYGRBTUNITHKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(OC(C(F)(F)Br)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4BrF7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235040 | |

| Record name | Perfluoro(2-bromoethyl vinyl ether) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85737-06-0 | |

| Record name | 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,2,2-trifluoroethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85737-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-1,1,2,2-tetrafluoroethoxy)trifluoroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085737060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro(2-bromoethyl vinyl ether) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromo-1,1,2,2-tetrafluoroethoxy)trifluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 2-Bromotetrafluoroethyl Trifluorovinyl Ether

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway

The proposed synthesis of 2-Bromotetrafluoroethyl trifluorovinyl ether is a multi-step process commencing with the synthesis of a key intermediate, 2-bromo-2,2,3,3-tetrafluoroethanol. This alcohol is then reacted to form a 2-alkoxy-2,3,3,3-tetrafluoropropionate salt, which subsequently undergoes pyrolysis to yield the target vinyl ether.

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromotetrafluoroethyl Trifluorovinyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic methods used to characterize 2-Bromotetrafluoroethyl trifluorovinyl ether. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document presents predicted spectroscopic data based on the analysis of structurally similar fluorinated and brominated ethers. Detailed experimental protocols for each major spectroscopic technique are also provided.

Molecular Structure:

Chemical Formula: C₄BrF₇O

Structure: F₂C=CF-O-CF₂-CF₂Br

Molecular Weight: 276.94 g/mol

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹⁹F NMR Data

| Structural Unit | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CF=CF₂ (F) | -118 to -125 | dd | JF-Ftrans = 110-115, JF-Fcis = 50-55 |

| -CF=CF₂ (Fcis) | -124 to -130 | dd | JFcis-Ftrans = 90-95, JFcis-F = 50-55 |

| -CF=CF₂ (Ftrans) | -134 to -140 | dd | JFtrans-Fcis = 90-95, JFtrans-F* = 110-115 |

| -O-CF₂- | -80 to -90 | t | ³JF-F = 5-10 |

| -CF₂Br | -65 to -75 | t | ³JF-F = 5-10 |

Note: Chemical shifts are referenced to CFCl₃. The trifluorovinyl group typically displays a characteristic AMX spin system.[1][2][3]

Table 2: Predicted ¹³C NMR Data

| Structural Unit | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C F=CF₂ | 145-155 | ddt | ¹JC-F ≈ 290-310, ²JC-F ≈ 40-50, ²JC-F ≈ 20-30 |

| CF=C F₂ | 120-130 | t | ¹JC-F ≈ 270-290 |

| -O-C F₂- | 115-125 | t | ¹JC-F ≈ 260-280 |

| -C F₂Br | 110-120 | t | ¹JC-F ≈ 250-270 |

Note: ¹³C NMR spectra of fluorinated compounds often exhibit complex splitting patterns due to large one-bond and smaller long-range C-F coupling constants.[4][5][6][7][8]

Table 3: Predicted ¹H NMR Data

| Structural Unit | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| No protons present | N/A | N/A | N/A |

Note: The structure of this compound does not contain any hydrogen atoms, therefore no signals are expected in the ¹H NMR spectrum.[9][10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 4: Predicted FTIR Data

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 1780-1820 | C=C stretch (fluorinated) | Medium-Strong |

| 1100-1300 | C-F stretch | Very Strong |

| 1000-1100 | C-O-C stretch | Strong |

| 500-600 | C-Br stretch | Medium |

Note: The most prominent feature in the IR spectrum of a fluorinated ether is the intense absorption in the C-F stretching region.[12][13][14][15]

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data

| m/z | Ion | Comments |

| 276/278 | [C₄BrF₇O]⁺ | Molecular ion peak (M⁺), showing characteristic bromine isotope pattern (¹⁹Br/⁸¹Br ≈ 1:1). |

| 197 | [M - Br]⁺ | Loss of a bromine radical. |

| 113 | [C₂F₃O]⁺ | Fragment corresponding to the trifluorovinyl ether group. |

| 97 | [C₂F₃]⁺ | Trifluorovinyl cation. |

| 79/81 | [Br]⁺ | Bromine cation. |

Note: The mass spectrum is expected to be characterized by the presence of the bromine isotopic pattern and fragmentation alpha to the ether oxygen.[16][17][18][19]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Filter the solution through a pipette plugged with glass wool into a clean 5 mm NMR tube.[20]

-

-

¹⁹F NMR Spectroscopy:

-

Instrument: 300 MHz or higher NMR spectrometer equipped with a multinuclear probe.

-

Parameters:

-

Observe Frequency: Corresponding to ¹⁹F on the instrument.

-

Reference: External CFCl₃ (0 ppm).

-

Pulse Sequence: Standard single-pulse experiment.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction.[3][21][22][23][24]

-

-

¹³C NMR Spectroscopy:

-

Instrument: Same as for ¹⁹F NMR.

-

Parameters:

-

Observe Frequency: Corresponding to ¹³C on the instrument.

-

Decoupling: Proton decoupled. Note that ¹⁹F coupling will still be present.

-

Pulse Sequence: Standard single-pulse with proton decoupling.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C is a low abundance nucleus.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction.[4][5][6][7][8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a small drop of the neat liquid sample onto one face of a polished salt plate (e.g., KBr, NaCl).

-

Place a second salt plate on top to create a thin, uniform liquid film between the plates.[25][26]

-

Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a drop of the liquid directly onto the ATR crystal.[27][28][29]

-

-

Data Acquisition:

-

Instrument: FTIR spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Background: Acquire a background spectrum of the clean, empty salt plates or ATR crystal before running the sample.[27]

-

-

Spectral Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for this volatile compound.

-

GC Conditions:

-

Injector: Split/splitless inlet, 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

-

Carrier Gas: Helium at a constant flow rate.[30]

-

-

Ionization: Electron Ionization (EI) at 70 eV.

-

-

Mass Analysis:

-

Instrument: Quadrupole or Time-of-Flight (TOF) mass analyzer.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

Visualizations

Caption: Experimental workflow for spectroscopic characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. 19F spectroscopy and relaxation behavior of trifluorovinyldichloroborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. acdlabs.com [acdlabs.com]

- 5. Determine number of fluorines attached to each carbon by 13C NMR spectroscopy! | Applications Notes | JEOL Ltd. [jeol.com]

- 6. jeol.com [jeol.com]

- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 9. rsc.org [rsc.org]

- 10. compoundchem.com [compoundchem.com]

- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Application of mass spectrometry in the analysis of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 23. biophysics.org [biophysics.org]

- 24. researchgate.net [researchgate.net]

- 25. eng.uc.edu [eng.uc.edu]

- 26. researchgate.net [researchgate.net]

- 27. drawellanalytical.com [drawellanalytical.com]

- 28. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 29. drawellanalytical.com [drawellanalytical.com]

- 30. bio-protocol.org [bio-protocol.org]

- 31. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 32. dem.ri.gov [dem.ri.gov]

1H and 19F NMR analysis of 2-Bromotetrafluoroethyl trifluorovinyl ether

An In-depth Technical Guide to the Predicted ¹H and ¹⁹F NMR Analysis of 2-Bromotetrafluoroethyl Trifluorovinyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical analysis of the proton (¹H) and fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectra of this compound (BrCF₂CF₂OCF=CF₂). Due to the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of NMR spectroscopy and data from analogous fluorinated compounds to predict the chemical shifts, coupling constants, and signal multiplicities. This document is intended to serve as a reference for researchers working with highly fluorinated molecules and to aid in the spectral interpretation of related structures.

Introduction

Fluorinated organic compounds are of significant interest in medicinal chemistry, materials science, and agrochemicals due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability and altered electronic characteristics. This compound is a highly functionalized molecule for which NMR spectroscopy is an indispensable tool for structural elucidation. ¹⁹F NMR, in particular, is highly sensitive and offers a wide range of chemical shifts, providing detailed structural information.[1][2] This guide presents a predictive analysis of the ¹H and ¹⁹F NMR spectra of the title compound.

Predicted NMR Data

The structure of this compound is:

Br—CF₂—CF₂—O—CF=CF₂

For clarity in the following tables, the fluorine atoms are labeled as follows:

Br—CF₂ (a)—CF₂ (b)—O—CF (c)=CF₂ (d, e)

Predicted ¹H NMR Data

Given the structure of this compound, which lacks any hydrogen atoms, no signals are expected in the ¹H NMR spectrum.

Predicted ¹⁹F NMR Data

The predicted ¹⁹F NMR spectral data is summarized in Table 1. The chemical shifts are estimated based on typical values for similar functional groups, and the coupling constants are predicted based on known through-bond interactions in fluorinated alkenes and alkanes.[3][4]

Table 1: Predicted ¹⁹F NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F (a) | -60 to -80 | Triplet | Jab = 2-10 Hz |

| F (b) | -80 to -100 | Triplet of doublets | Jab = 2-10 Hz, Jbc = 20-40 Hz |

| F (c) | -110 to -130 | Doublet of doublets of triplets | Jcd ≈ 40-80 Hz (trans), Jce ≈ 100-130 Hz (cis), Jbc = 20-40 Hz |

| F (d) | -90 to -110 | Doublet of doublets | Jde ≈ 20-60 Hz (geminal), Jcd ≈ 40-80 Hz (trans) |

| F (e) | -100 to -120 | Doublet of doublets | Jde ≈ 20-60 Hz (geminal), Jce ≈ 100-130 Hz (cis) |

Note: Chemical shifts are referenced to CFCl₃. The predicted values are estimates and may vary depending on the solvent and other experimental conditions.

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra for a compound like this compound is provided below.

Sample Preparation

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Add an internal standard if quantitative analysis is required. For ¹⁹F NMR, a common standard is trifluorotoluene.

-

Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to ¹H and ¹⁹F frequencies.

-

Tune and match the probe for both ¹H and ¹⁹F nuclei.

-

Shim the magnetic field to achieve optimal resolution.

¹H NMR Acquisition

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Spectral width: 16 ppm

-

Acquisition time: 2-4 s

-

Relaxation delay: 1-5 s

-

Number of scans: 8-16

-

¹⁹F NMR Acquisition

-

Acquire a standard one-dimensional ¹⁹F spectrum. Due to the wide chemical shift range of ¹⁹F, ensure the spectral width is adequate to cover all expected signals.[1]

-

Typical parameters:

-

Pulse angle: 30-45°

-

Spectral width: 250-300 ppm

-

Acquisition time: 1-2 s

-

Relaxation delay: 1-5 s

-

Number of scans: 16-64

-

-

Proton decoupling may be applied to simplify the spectra, although in this case, it is not necessary due to the absence of protons.

Visualization of NMR Coupling

The following diagrams illustrate the predicted through-bond coupling relationships in this compound.

Caption: Predicted ¹⁹F-¹⁹F spin-spin coupling in this compound.

Conclusion

This guide provides a comprehensive, albeit theoretical, overview of the ¹H and ¹⁹F NMR analysis of this compound. The predicted data tables and coupling diagram serve as a valuable starting point for the analysis and structural confirmation of this and related fluorinated compounds. Experimental verification of these predictions is encouraged to further refine our understanding of the NMR properties of such molecules.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Bromotetrafluoroethyl Trifluorovinyl Ether

Disclaimer: Publicly available research specifically detailing the thermal stability and decomposition of 2-Bromotetrafluoroethyl trifluorovinyl ether (BTPVE) is limited. This guide is a synthesized analysis based on the thermal behavior of structurally related compounds, including brominated flame retardants, per- and polyfluoroalkyl substances (PFAS), and other fluorinated ethers. The proposed decomposition pathways and products are inferred from established chemical principles and experimental observations of these analogous compounds.

Introduction

This compound (CF₂=CFOCF₂CF₂Br), hereafter referred to as BTPVE, is a fluorinated ether containing both a vinyl group and a bromine atom. This unique combination of functional groups suggests a complex thermal decomposition profile, influenced by the reactivity of the carbon-bromine bond, the ether linkage, and the perfluorinated chains. Understanding the thermal stability and decomposition pathways of BTPVE is crucial for its safe handling, storage, and for predicting its behavior in high-temperature applications or accidental fires. This guide provides a comprehensive overview of the anticipated thermal behavior of BTPVE, including potential decomposition products and the experimental methodologies used to study such processes.

Predicted Thermal Stability

Based on the general characteristics of fluorinated polymers and ethers, BTPVE is expected to exhibit relatively high thermal stability. The presence of strong carbon-fluorine bonds contributes significantly to the overall stability of the molecule. However, the carbon-bromine bond is considerably weaker and is anticipated to be the primary initiation site for thermal decomposition.

Table 1: Predicted Thermal Decomposition Characteristics of BTPVE

| Parameter | Predicted Value/Behavior | Rationale |

| Decomposition Onset Temperature | 250 - 400 °C | The C-Br bond is the weakest link, likely initiating decomposition at a lower temperature compared to fully fluorinated analogues. |

| Primary Decomposition Mechanism | Homolytic cleavage of the C-Br bond | This is a common initiation step in the thermal degradation of brominated organic compounds. |

| Secondary Decomposition Pathways | Ether linkage scission, reactions involving the trifluorovinyl group, and radical chain reactions. | Following the initial C-Br bond cleavage, further fragmentation and rearrangement are expected. |

Experimental Protocols for Thermal Analysis

The investigation of the thermal stability and decomposition of compounds like BTPVE typically involves a combination of thermo-analytical and spectroscopic techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

A small, precisely weighed sample of BTPVE (typically 1-10 mg) is placed in a high-purity alumina or platinum crucible.

-

The sample is heated in a TGA furnace under a controlled atmosphere (e.g., inert nitrogen or argon, or oxidative air).

-

A linear heating rate, commonly 10 °C/min, is applied over a specified temperature range (e.g., from ambient to 800 °C).

-

The mass of the sample is continuously monitored by a sensitive microbalance.

-

The resulting data is plotted as mass loss versus temperature to determine the decomposition profile.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile products of thermal decomposition.

Methodology:

-

A microgram-scale sample of BTPVE is introduced into a pyrolysis unit, which is directly coupled to the injector of a gas chromatograph.

-

The sample is rapidly heated to a specific pyrolysis temperature (e.g., 300 °C, 600 °C, and 900 °C) in an inert atmosphere.

-

The resulting decomposition products are swept by a carrier gas (e.g., helium) into the GC column.

-

The GC column separates the individual components of the pyrolysis mixture based on their boiling points and interactions with the stationary phase.

-

The separated components then enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrum of each component provides a unique fragmentation pattern, allowing for its identification by comparison with mass spectral libraries and known standards.

The following diagram illustrates a typical workflow for Py-GC-MS analysis.

Caption: Experimental workflow for Py-GC-MS analysis.

Predicted Decomposition Pathways and Products

The thermal decomposition of BTPVE is likely to proceed through a complex series of radical reactions initiated by the cleavage of the C-Br bond.

Initiation Step

The primary initiation step is the homolytic cleavage of the carbon-bromine bond, which is the weakest bond in the molecule, to form a perfluoroalkoxy radical and a bromine radical.

Equation 1: Initiation CF₂=CFOCF₂CF₂Br → CF₂=CFOCF₂CF₂• + Br•

Propagation and Secondary Reactions

The highly reactive radical species generated in the initiation step can undergo a variety of subsequent reactions, leading to a complex mixture of decomposition products.

-

β-Scission of the Perfluoroalkoxy Radical: The resulting radical can undergo β-scission, leading to the cleavage of the ether bond or C-C bonds.

-

Radical Recombination: Radicals can recombine to form larger molecules.

-

Hydrogen Abstraction: In the presence of hydrogen sources, bromine radicals can abstract hydrogen to form HBr.

-

Reactions of the Trifluorovinyl Group: The double bond in the trifluorovinyl group can participate in radical addition and polymerization reactions.

The following diagram illustrates the potential initial decomposition pathways.

Caption: Initial decomposition pathways of BTPVE.

Table 2: Predicted Thermal Decomposition Products of BTPVE

| Product Class | Specific Examples | Formation Pathway |

| Brominated Perfluorocarbons | Bromotrifluoroethylene (CF₂=CFBr), Dibromodifluoromethane (CBr₂F₂) | Fragmentation and recombination reactions involving bromine radicals. |

| Perfluoroalkenes | Tetrafluoroethylene (C₂F₄), Hexafluoropropene (C₃F₆) | Fragmentation of the perfluoroalkyl chain. |

| Carbonyl Fluorides | Carbonyl fluoride (COF₂) | Decomposition of the ether linkage. |

| Hydrogen Halides | Hydrogen bromide (HBr) | Hydrogen abstraction by bromine radicals (if hydrogen sources are present). |

| Higher Molecular Weight Species | Oligomers and polymers | Reactions involving the trifluorovinyl group. |

Conclusion

The Trifluorovinyl Ether Group: A Gateway to Novel Chemical Reactivity for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The trifluorovinyl ether (TFVE) group (-OCF=CF₂) is a highly versatile and reactive functional group that has garnered significant interest in the fields of medicinal chemistry, drug discovery, and materials science. Its unique electronic properties, stemming from the strong electron-withdrawing nature of the fluorine atoms, render the double bond susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the chemical reactivity of the trifluorovinyl ether group, focusing on its participation in cycloaddition, radical, nucleophilic, and electrophilic reactions. Detailed experimental protocols for key reactions, quantitative data, and mechanistic insights are presented to facilitate its application in research and development.

Cycloaddition Reactions: Building Complex Molecular Architectures

The electron-deficient nature of the trifluorovinyl ether double bond makes it an excellent participant in various cycloaddition reactions, enabling the construction of complex cyclic and heterocyclic systems.

[2+2] Cycloaddition (Dimerization)

Aryl trifluorovinyl ethers readily undergo thermal [2+2] cycloaddition to form perfluorocyclobutyl (PFCB) rings. This dimerization is a cornerstone of PFCB polymer chemistry, leading to materials with exceptional thermal stability and optical properties. The reaction typically proceeds at elevated temperatures (150-250 °C) without the need for a catalyst. The cycloaddition is believed to occur via a stepwise mechanism involving a diradical intermediate, leading to a mixture of cis- and trans-1,2-disubstituted cyclobutanes.

Table 1: Quantitative Data for [2+2] Cycloaddition of Aryl Trifluorovinyl Ethers

| Aryl Substituent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenyl | 200 | 24 | >95 | [1] |

| 4-Bromophenyl | 210 | 12 | 98 | [1] |

| 4-Methoxyphenyl | 180 | 24 | >95 | [1] |

Experimental Protocol: Thermal [2+2] Cycloaddition of 4-Bromophenyl Trifluorovinyl Ether [1]

In a sealed, thick-walled glass tube, 4-bromophenyl trifluorovinyl ether (1.0 g, 3.89 mmol) is degassed by three freeze-pump-thaw cycles. The sealed tube is then heated in an oven at 210 °C for 12 hours. After cooling to room temperature, the tube is opened, and the solid product is dissolved in dichloromethane. The solvent is removed under reduced pressure to yield the perfluorocyclobutane dimer as a white solid.

References

Technical Guide: (2-Bromo-1,1,2,2-tetrafluoroethoxy)trifluoroethylene (CAS Number 85737-06-0)

Disclaimer: Publicly available scientific literature on the specific properties and hazards of CAS number 85737-06-0 is limited. This guide summarizes the currently accessible information. A comprehensive toxicological and biological evaluation of this compound has not been found in the public domain. Researchers and drug development professionals should proceed with caution and conduct thorough in-house evaluations.

Chemical Identification and Properties

(2-Bromo-1,1,2,2-tetrafluoroethoxy)trifluoroethylene, also known as Perfluoro(2-bromoethyl vinyl ether), is a per- and polyfluoroalkyl substance (PFAS).[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 85737-06-0 | [1][2] |

| Molecular Formula | C₄BrF₇O | [1] |

| Molecular Weight | 276.93 g/mol | [1] |

| IUPAC Name | 1-bromo-1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethane | [1] |

| Synonyms | 1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,2,2-trifluoroethene, Perfluoro(2-bromoethyl vinyl ether) | [1] |

Computed Physicochemical Properties

The following data are computationally derived and have not been experimentally verified in the available literature.

| Property | Value | Source |

| XLogP3 | 3.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 275.90207 | [1] |

| Monoisotopic Mass | 275.90207 | [1] |

| Topological Polar Surface Area | 9.2 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

| Complexity | 221 | [1] |

Hazards and Safety Information

Based on aggregated GHS data from notifications to the ECHA C&L Inventory, this compound is classified with the following hazards.[1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

Safety and Handling Precautions:

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment such as safety goggles, chemical-resistant gloves, and a lab coat.[3][4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3][4]

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

Synthesis and Reactivity

Synthesis:

Reactivity:

The reactivity of this compound has not been specifically described. However, as a fluorinated vinyl ether, it is expected to undergo reactions typical of this class of compounds. The electron-withdrawing nature of the perfluoroalkyl groups influences the reactivity of the vinyl group. The bromine atom also provides a site for further chemical modification.

Biological Activity and Toxicology

There is a significant lack of publicly available data regarding the biological activity, mechanism of action, and toxicological profile of CAS number 85737-06-0. While general toxicological concerns exist for many PFAS compounds, no specific studies on this particular substance were identified. The metabolism and toxicity of some fluorinated ethers have been studied in the context of anesthetic agents, where metabolism by cytochrome P-450 can lead to toxic metabolites like trifluoroethanol.[5][6] However, it is unknown if this metabolic pathway is relevant for (2-Bromo-1,1,2,2-tetrafluoroethoxy)trifluoroethylene.

Experimental Protocols

No specific experimental protocols for the synthesis, analysis, or biological evaluation of CAS number 85737-06-0 were found in the reviewed literature.

Logical Relationships of Available Information

The following diagram illustrates the logical flow of the limited information available for this compound.

Caption: Information flow for CAS 85737-06-0.

References

- 1. (2-Bromo-1,1,2,2-tetrafluoroethoxy)trifluoroethylene | C4BrF7O | CID 2782267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. angenechemical.com [angenechemical.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acute toxicity of fluorinated ether anesthetics: role of 2,2,2-trifluoroethanol and other metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint for 2-Bromotetrafluoroethyl Trifluorovinyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive quantum chemical investigation of 2-Bromotetrafluoroethyl trifluorovinyl ether, a fluorinated ether with potential applications in materials science and medicinal chemistry. Due to the limited availability of experimental and computational data for this specific molecule, this document serves as a detailed blueprint for a theoretical study. It provides researchers with the necessary protocols and frameworks to compute, analyze, and visualize its fundamental molecular properties.

Introduction

This compound (C4BrF7O) is a halogenated ether with a molecular weight of 276.94 g/mol .[1] Its structure, featuring a bromine atom and extensive fluorination, suggests unique electronic and reactivity characteristics. Understanding these properties at a quantum mechanical level is crucial for predicting its behavior in various chemical environments, designing novel derivatives, and exploring its potential as a building block in synthetic chemistry.

This guide details a proposed computational workflow using Density Functional Theory (DFT), a robust method for quantum chemical calculations that offers a favorable balance between accuracy and computational cost. The proposed study aims to elucidate the molecule's structural, vibrational, and electronic properties.

Proposed Computational Methodology

The following section details the proposed in silico experimental protocol for the quantum chemical analysis of this compound.

Molecular Structure Construction and Optimization

The initial 3D structure of this compound will be constructed using a molecular modeling program like Avogadro.[2] A preliminary geometry optimization using a computationally inexpensive force field (e.g., UFF) will be performed to obtain a reasonable starting geometry.

Subsequent geometry optimization will be carried out using DFT calculations within a quantum chemistry software package such as ORCA or Gaussian.[2] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended for its proven reliability in describing a wide range of chemical systems.[2][3] A Pople-style basis set, such as 6-311G(d,p), will be employed to provide a good description of the electronic structure.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule, which can be a valuable tool for its experimental identification.

Electronic Property Calculations

Several key electronic properties will be calculated to understand the molecule's reactivity and intermolecular interactions:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge delocalization, hyperconjugative interactions, and the nature of chemical bonds.

Data Presentation

All computed quantitative data will be organized into clear and concise tables for straightforward interpretation and comparison.

Table 1: Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C1-C2 | Value (Å) |

| C2-O | Value (Å) | |

| O-C3 | Value (Å) | |

| C3-C4 | Value (Å) | |

| C4-Br | Value (Å) | |

| C-F (avg.) | Value (Å) | |

| Bond Angle | C1-C2-O | Value (°) |

| C2-O-C3 | Value (°) | |

| O-C3-C4 | Value (°) | |

| C3-C4-Br | Value (°) |

| Dihedral Angle | C1-C2-O-C3 | Value (°) |

Table 2: Calculated Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

|---|---|---|---|

| ν1 | Value | Value | C-F stretch |

| ν2 | Value | Value | C=C stretch |

| ν3 | Value | Value | C-O-C stretch |

| ν4 | Value | Value | C-Br stretch |

| ... | ... | ... | ... |

Table 3: Key Electronic Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Visualization of Computational Workflow and Molecular Properties

Visual representations are essential for conveying complex information. The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and a conceptual representation of the molecule's frontier molecular orbitals.

Caption: Proposed computational workflow for the quantum chemical analysis.

Caption: Conceptual diagram of Frontier Molecular Orbitals and their role in chemical reactivity.

Conclusion

This technical guide provides a robust framework for the quantum chemical investigation of this compound. By following the outlined computational protocols, researchers can generate valuable data on the molecule's geometry, vibrational spectra, and electronic properties. This information will be instrumental in predicting its reactivity, understanding its intermolecular interactions, and guiding its application in various fields of chemical research and development. The structured presentation of data and visualization of key concepts aim to facilitate a deeper understanding of this promising fluorinated compound.

References

An In-depth Technical Guide to the Solubility of 2-Bromotetrafluoroethyl Trifluorovinyl Ether in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the known physicochemical properties of 2-Bromotetrafluoroethyl trifluorovinyl ether and guidance on solvent selection. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a framework for researchers to approach solvent selection and determination.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C4BrF7O | [1] |

| Molecular Weight | 276.94 g/mol | [1][2] |

| Physical State | Colorless Liquid | [2] |

| Purity | >98.0% (GC) | |

| Density | 1.902 g/cm³ | [1] |

| Boiling Point | 84.1°C | [1] |

| Flash Point | 1.1°C | [1] |

Based on its highly fluorinated structure, it is anticipated that this compound will exhibit solubility characteristics typical of fluorinated compounds, i.e., demonstrating preferential solubility in fluorinated solvents and limited solubility in many common hydrocarbon-based organic solvents. Its use as a monomer in the synthesis of fluoroelastomers suggests it is soluble in reaction media used for such polymerizations, which may include fluorinated solvents or supercritical carbon dioxide.[3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the isothermal equilibrium method.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Gas chromatograph with a suitable detector (e.g., FID or MS) or another suitable analytical instrument

-

Volumetric flasks and pipettes

-

Syringes and filters

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the vial to rest at the constant temperature to allow for the separation of the undissolved solute.

-

For fine suspensions, centrifugation at the same temperature can be used to facilitate phase separation.

-

-

Sampling and Analysis:

-

Carefully extract a known volume of the clear, saturated supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as gas chromatography.

-

-

Data Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration of analyte in diluted sample × Dilution factor × 100) / Volume of initial supernatant

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle this compound with care, noting its low flash point.[1]

Logical Workflow for Solvent Selection

The following diagram outlines a logical workflow for selecting a suitable organic solvent for this compound, particularly in the absence of comprehensive solubility data.

Caption: Logical workflow for organic solvent selection.

This workflow starts by defining the specific requirements of the application. Based on the highly fluorinated nature of this compound, the principle of "like dissolves like" suggests that fluorinated solvents are likely to be the most effective. However, some aprotic, low-polarity non-fluorinated solvents may also warrant investigation. The final step in the selection process should always be a small-scale experimental screening to confirm the solubility and compatibility with the intended application.

References

The Genesis of a Fluoropolymer Revolution: A Technical History of Perfluorinated Vinyl Eethers

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and evolution of perfluorinated vinyl ethers (PFVEs), a class of monomers pivotal to the development of high-performance fluoropolymers.

Perfluorinated vinyl ethers (PFVEs) represent a cornerstone in the field of advanced materials, enabling the creation of fluoropolymers with a unique combination of chemical inertness, thermal stability, and tunable physical properties. Their incorporation into polymer chains disrupts the crystallinity of polytetrafluoroethylene (PTFE), leading to melt-processable materials like perfluoroalkoxy alkanes (PFA) and ion-exchange membranes such as Nafion® and Flemion™. This guide delves into the historical development of PFVEs, from their conceptual origins to the refinement of their synthesis, providing detailed experimental insights for the scientific community.

A Historical Overview: From Accidental Discovery to Engineered Monomers

The journey of PFVEs is intrinsically linked to the broader history of organofluorine chemistry. A pivotal moment was the accidental discovery of PTFE in 1938 by Dr. Roy J. Plunkett at DuPont.[1][2][3] This discovery of a remarkably inert and thermally stable polymer sparked immense interest in fluorinated materials. However, the intractable nature of PTFE, which does not flow even above its melting point, limited its applications.[3] This challenge spurred the quest for melt-processable fluoropolymers, a quest that would ultimately lead to the development of PFVEs.

In the 1960s, researchers began to explore the copolymerization of tetrafluoroethylene (TFE) with other fluorinated monomers to introduce irregularities into the polymer chain, thereby reducing crystallinity and enabling melt processing. This led to the development of fluorinated ethylene propylene (FEP) in 1960.[4] However, the breakthrough for a new class of high-performance, melt-processable fluoropolymers came with the synthesis and incorporation of PFVEs.

A significant milestone was the commercialization of PFA resins by DuPont in 1972.[4][5] These copolymers of TFE and perfluoro(propyl vinyl ether) (PPVE) offered processing characteristics similar to conventional thermoplastics while retaining the exceptional properties of PTFE.[3][4] The synthesis of PPVE, typically derived from hexafluoropropylene oxide (HFPO), was a critical enabler of this advancement.[5]

Another major application for PFVEs emerged in the 1970s with the development of ion-exchange membranes for the chlor-alkali industry. Asahi Glass (now AGC) launched its Flemion™ membranes in 1975, which are copolymers of TFE and a PFVE containing a carboxylic acid group.[6] These membranes offered high current efficiency and stability in the harsh environment of salt electrolysis.[7] Similarly, DuPont's Nafion®, a copolymer of TFE and a PFVE with a sulfonic acid group, became a benchmark material for proton-exchange membranes in fuel cells.[8]

Key figures in the early development of PFVE synthesis include C. Fritz, E. Moore, and S. Selman, whose patent described the preparation of several perfluoro(alkyl vinyl ethers) by pyrolysis.[5] The development of synthetic routes involving HFPO was a significant advancement, with contributions from various industrial research groups.

Key Synthetic Methodologies for Perfluorinated Vinyl Ethers

The synthesis of PFVEs has evolved through several key methodologies, each with its own advantages and applications. The three primary routes are the hexafluoropropylene oxide (HFPO) route, direct fluorination, and transetherification.

The Hexafluoropropylene Oxide (HFPO) Route

This is the most common and versatile method for synthesizing a wide range of PFVEs. The general strategy involves the reaction of HFPO with a perfluorinated acyl fluoride in the presence of a fluoride ion catalyst, followed by the pyrolysis of the resulting perfluoro-2-alkoxy-propionyl fluoride or its corresponding salt.[5][9][10][11]

Reaction Pathway for the HFPO Route:

Materials:

-

Hexafluoropropylene oxide (HFPO)

-

Perfluoropropionyl fluoride

-

Cesium fluoride (CsF) or other suitable fluoride ion source (e.g., potassium fluoride)

-

Inert polar solvent (e.g., diglyme, acetonitrile)

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Anhydrous sodium carbonate (optional, for direct pyrolysis of the acyl fluoride)

Procedure:

-

Formation of Perfluoro-2-propoxypropionyl Fluoride:

-

In a thoroughly dried, inert atmosphere (e.g., nitrogen or argon) reactor equipped with a stirrer, cooling system, and gas inlet, a catalytic amount of cesium fluoride is suspended in an inert polar solvent like diglyme.

-

The reactor is cooled, and perfluoropropionyl fluoride is introduced.

-

Hexafluoropropylene oxide (HFPO) is then slowly bubbled through the reaction mixture. The reaction is exothermic and should be maintained at a controlled temperature.

-

The reaction progress is monitored by gas chromatography (GC) or 19F NMR spectroscopy.

-

Upon completion, the resulting perfluoro-2-propoxypropionyl fluoride can be isolated by distillation.

-

-

Conversion to the Alkali Metal Salt:

-

The crude or purified perfluoro-2-propoxypropionyl fluoride is slowly added to a stirred aqueous solution of sodium hydroxide or potassium hydroxide at a low temperature to control the exothermic hydrolysis.

-

The resulting aqueous solution of the sodium or potassium salt of perfluoro-2-propoxypropionic acid is then evaporated to dryness under reduced pressure. It is crucial to ensure the salt is thoroughly dried.

-

-

Pyrolysis to Perfluoro(propyl vinyl ether):

-

The dried salt is placed in a pyrolysis apparatus.

-

The apparatus is heated to temperatures typically ranging from 185 to 350°C.[5] The optimal temperature depends on the specific salt and setup.

-

The volatile PPVE product is distilled from the reaction mixture and collected in a cold trap.

-

The crude PPVE is then purified by fractional distillation.

-

Alternative Pyrolysis: The perfluoro-2-propoxypropionyl fluoride can also be directly pyrolyzed in the presence of an oxygen-containing salt like anhydrous sodium carbonate at elevated temperatures (250-350°C).[5]

Direct Fluorination

This method involves the direct reaction of a hydrocarbon ether with elemental fluorine, typically in a multi-step process, to replace all hydrogen atoms with fluorine. This technique is particularly useful for synthesizing PFVEs with structures that are not easily accessible through the HFPO route.

Reaction Pathway for Direct Fluorination:

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Hexafluoropropylene oxide - Wikipedia [en.wikipedia.org]

- 5. notes.fluorine1.ru [notes.fluorine1.ru]

- 6. upload.wikimedia.org [upload.wikimedia.org]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemours.cn [chemours.cn]

- 9. CN101817728B - Method for producing hexafluoropropane oxide and coproducing perfluorovinyl ether - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

An In-depth Technical Guide to the Health and Safety Guidelines for Handling 2-Bromotetrafluoroethyl trifluorovinyl ether

This guide provides comprehensive health and safety information for researchers, scientists, and drug development professionals working with 2-Bromotetrafluoroethyl trifluorovinyl ether (CAS No. 85737-06-0). The information is compiled from safety data sheets and chemical databases to ensure safe handling, storage, and emergency preparedness.

Chemical Identification and Physical Properties

This compound is a fluorinated compound used in laboratory settings.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C4BrF7O | [2][3] |

| Molecular Weight | 276.94 g/mol | [1][4] |

| Appearance | Colorless Liquid | [1][5] |

| Purity | >98.0% (GC) | [1][5] |

| Specific Gravity (20/20) | 1.80 | [5] |

| Boiling Point | Not Available | |

| Flash Point | Not Available | |

| Stability | Stable under normal conditions. Unstable in the presence of incompatible materials. | [2] |

Hazard Identification and Classification

This chemical is classified as hazardous. The GHS hazard statements are as follows:

-

H302: Harmful if swallowed.[2]

Signal Word: Warning[5]

Exposure Controls and Personal Protection

Proper engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

-

Work in a well-ventilated area, preferably within a chemical fume hood.[6][7]

-

Ensure safety shower and eye wash stations are readily available.[2][6]

| PPE Type | Specifications | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[7][8] A face shield may be necessary for splash protection.[9] | To prevent eye irritation and serious eye damage from splashes.[2][4][5] |

| Skin Protection | Chemical-resistant gloves (e.g., PVC, Nitrile, Neoprene, Butyl rubber).[2][8] Lab coat, long-sleeved shirt, and long pants.[6][10] Consider a chemical-resistant apron for larger quantities.[2] | To prevent skin irritation upon contact.[2][4][5] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.[10][11] | To prevent respiratory tract irritation.[2][4] |

Note on Gloves: The selection of suitable gloves depends on the material, thickness, and breakthrough time.[8] For prolonged or frequently repeated contact, a glove with a higher protection class is recommended.[2] Always inspect gloves before use and wash hands thoroughly after handling.[2][8]

Safe Handling and Storage

-

Avoid all personal contact, including inhalation.[2]

-

Do not eat, drink, or smoke when using this product.[2]

-

Wash hands and any exposed skin thoroughly after handling.[2][5]

-

Use non-sparking tools and take precautionary measures against static discharge.[7][12]

-

Keep containers securely sealed when not in use.[2]

-

Store locked up.[2]

-

Avoid contact with moisture and incompatible materials such as strong oxidizing agents and alkali metals.[2][7]

-

This substance is heat sensitive and should be refrigerated (0-10°C).[5]

First Aid Measures

Immediate medical attention is crucial in case of exposure.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][13] Remove contact lenses if present and easy to do.[2] Continue rinsing. Seek immediate medical attention.[2][3] |

| Skin Contact | Immediately wash off with soap and plenty of water.[3][13] Remove contaminated clothing and wash it before reuse.[2][3] If skin irritation occurs, seek medical attention.[2] |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[2][3] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration.[3] Seek medical attention.[2][3] |

| Ingestion | Do NOT induce vomiting.[3][6] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a poison control center or doctor immediately.[2][3] |

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3] Use extinguishing media suitable for the surrounding fire.[2]

-

Specific Hazards: The substance is non-combustible.[2] However, containers may burn and can rupture violently under fire conditions due to pressure buildup.[2] Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen fluoride.[7]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[3][6]

Accidental Release Measures

-

Clean up all spills immediately.[2]

-

Avoid breathing vapors and contact with skin and eyes.[2]

-

Use personal protective equipment.[2]

-

Contain and absorb the spill with sand, earth, inert material, or vermiculite.[2]

-

Place in a suitable, labeled container for waste disposal.[2]

-

Evacuate the area and move upwind.[2]

-

Alert the fire brigade and inform them of the location and nature of the hazard.[2]

-

Wear breathing apparatus and protective gloves.[2]

-

Prevent spillage from entering drains or water courses.[2]

-

Contain the spill with sand, earth, or vermiculite.[2]

-

Collect recoverable product into labeled containers for recycling.[2]

-

Wash the area and prevent runoff into drains.[2]

Toxicological and Ecological Information

-

Acute Toxicity: Harmful if swallowed (Acute Toxicity (Oral) Category 4).[2]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[2][4][5]

-

Respiratory Irritation: May cause respiratory irritation.[2][4]

-

Chronic Effects: Long-term exposure is not expected to produce chronic adverse health effects, but exposure should be minimized.[14]

-

Ecotoxicity: Do not discharge into sewers or waterways.[2][14]

-

Persistence and Degradability: This substance is expected to have high persistence in both water/soil and air.[14]

No specific occupational exposure limits (e.g., TLV, PEL) have been established for this substance.[2][15]

Diagrams

Caption: Hierarchy of controls for handling this compound.

Caption: First aid workflow for exposure to this compound.

Caption: Emergency response workflow for a chemical spill.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. chemicalbook.com [chemicalbook.com]

- 4. (2-Bromo-1,1,2,2-tetrafluoroethoxy)trifluoroethylene | C4BrF7O | CID 2782267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 85737-06-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. canbipharm.com [canbipharm.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. pppmag.com [pppmag.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

Methodological & Application

Application Notes and Protocols for the Radical Polymerization of 2-Bromotetrafluoroethyl Trifluorovinyl Ether

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the radical polymerization of 2-Bromotetrafluoroethyl trifluorovinyl ether, a fluorinated monomer with potential applications in drug delivery, diagnostics, and advanced materials. The presence of a bromine atom in the monomer structure offers a versatile handle for post-polymerization modification, enabling the conjugation of therapeutic agents, imaging moieties, or other functional molecules.

Introduction

Fluoropolymers are a class of materials renowned for their exceptional chemical inertness, thermal stability, and unique surface properties.[1][2] These characteristics make them highly attractive for a range of biomedical applications, including drug delivery vehicles, implantable devices, and diagnostic tools.[3] The subject of this protocol, this compound, is a specialized monomer that combines a fluorinated backbone with a reactive bromine substituent.

The trifluorovinyl ether group is amenable to radical polymerization, allowing for the synthesis of well-defined polymers. The bromo-functional side chain serves as a key feature, providing a site for subsequent chemical transformations. This dual functionality opens avenues for the creation of advanced polymer architectures with tailored properties for specific applications in drug development and materials science. For instance, the bromine atom can be converted to other functional groups or used in coupling reactions to attach bioactive molecules.[4]

Monomer Synthesis Overview

While a detailed synthesis protocol for this compound is beyond the scope of these notes, a general overview of a potential synthetic route is provided for context. The synthesis of similar trifluorovinyl ethers often involves the reaction of a corresponding alcohol with hexafluoropropene oxide, followed by a series of transformations to install the desired functionality.[5][6] A documented method to produce a related compound, 2-fluorosulfonyltetrafluoroethyl trifluorovinyl ether, utilizes this compound as a starting material, confirming its availability through established synthetic chemistry.[7]

Radical Polymerization Protocol

This protocol describes a solution polymerization method using an azo initiator. Azo initiators are commonly employed for radical polymerization due to their predictable decomposition kinetics and the formation of non-interfering byproducts.[8][9][10][11][12]

3.1. Materials and Equipment

| Material | Grade | Supplier | Notes |

| This compound | Polymerization grade | Custom synthesis or specialized supplier | Should be freshly distilled or passed through a column of basic alumina to remove inhibitors. |

| Azobisisobutyronitrile (AIBN) | Reagent grade | Major chemical supplier | Recrystallize from methanol before use. |

| 1,1,2-Trichlorotrifluoroethane (CFC-113) or other suitable fluorinated solvent | Anhydrous | Major chemical supplier | Should be deoxygenated prior to use. |

| Methanol | Anhydrous | Major chemical supplier | For polymer precipitation. |

| Schlenk flask | - | Laboratory glass supplier | For carrying out the polymerization under inert atmosphere. |

| Magnetic stirrer and stir bar | - | Laboratory equipment supplier | - |

| Oil bath or heating mantle with temperature controller | - | Laboratory equipment supplier | - |

| Vacuum line or inert gas (Nitrogen or Argon) supply | - | - | For creating an inert atmosphere. |

3.2. Experimental Procedure

-

Preparation:

-

Purify the this compound monomer by passing it through a short column of basic alumina to remove any inhibitors. For higher purity, vacuum distillation can be performed.

-

Recrystallize the AIBN initiator from methanol and dry it under vacuum.

-

Deoxygenate the fluorinated solvent by subjecting it to three freeze-pump-thaw cycles or by sparging with dry nitrogen or argon for at least 30 minutes.

-

Thoroughly dry all glassware, including the Schlenk flask and magnetic stir bar, in an oven at >100 °C and allow to cool under a stream of inert gas.

-

-

Reaction Setup:

-

In a prepared Schlenk flask under a positive pressure of inert gas, add the purified monomer (e.g., 5.0 g).

-

Add the deoxygenated solvent (e.g., 10 mL).

-

Add the recrystallized AIBN (e.g., 0.05 g, adjust amount to target a specific monomer to initiator ratio).

-

Seal the Schlenk flask and perform three more vacuum/inert gas cycles to ensure a completely inert atmosphere.

-

-

Polymerization:

-

Immerse the Schlenk flask in an oil bath preheated to the desired reaction temperature (typically 60-70 °C for AIBN).

-

Stir the reaction mixture vigorously for the desired polymerization time (e.g., 12-24 hours). The viscosity of the solution is expected to increase as the polymerization progresses.

-

-

Work-up and Isolation:

-

After the polymerization period, cool the reaction flask to room temperature.

-

Open the flask to the atmosphere and dilute the viscous solution with a small amount of the polymerization solvent if necessary.

-

Slowly add the polymer solution dropwise to a beaker containing a large excess of cold methanol (e.g., 200 mL) while stirring vigorously. The polymer should precipitate as a solid or a viscous oil.

-

Decant the supernatant and wash the polymer with fresh methanol two more times.

-

Isolate the polymer by filtration or centrifugation.

-

Dry the resulting polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

-

3.3. Characterization

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) | To confirm the polymer structure and determine monomer conversion. | Disappearance of vinyl proton and fluorine signals in the monomer and appearance of new signals corresponding to the polymer backbone. |

| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | A monomodal peak indicating the molecular weight distribution of the polymer. |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | A step-change in the heat flow corresponding to the glass transition. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | A decomposition profile indicating the temperature at which the polymer degrades. |

Applications in Drug Development

The unique properties of poly(this compound) make it a promising candidate for various applications in the pharmaceutical and biotechnology sectors.[1][3]

4.1. Drug Delivery Vehicles

The hydrophobic and lipophobic nature of fluoropolymers can be leveraged to encapsulate and deliver hydrophobic drugs.[1] The polymer can be formulated into nanoparticles or micelles, providing a protective core for the drug and a biocompatible shell. The bromine functionality allows for the attachment of targeting ligands (e.g., antibodies, peptides) to the surface of these delivery systems, enabling site-specific drug delivery and reducing off-target effects.

4.2. Bioconjugation and Imaging

The bromine atom on the polymer side chain is a versatile chemical handle for bioconjugation.[13][14] It can be converted to other functional groups, such as azides or alkynes, for use in "click" chemistry, or it can be directly used in nucleophilic substitution reactions. This allows for the covalent attachment of proteins, peptides, or nucleic acids to the polymer.

Furthermore, the high fluorine content of the polymer makes it an excellent candidate for ¹⁹F Magnetic Resonance Imaging (MRI).[13][14][15] By conjugating the polymer to a therapeutic molecule, it is possible to track the biodistribution and pharmacokinetics of the conjugate in vivo without the need for radioactive labels.

Safety Precautions

-

Work in a well-ventilated fume hood, especially when handling fluorinated monomers and solvents.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Fluorinated compounds can be persistent in the environment; dispose of all chemical waste in accordance with institutional and local regulations.

-

AIBN is a potentially explosive compound and should be handled with care. Avoid grinding it and store it at low temperatures.

Conclusion

This document provides a comprehensive guide for the radical polymerization of this compound and highlights its potential applications in the field of drug development. The combination of a stable fluoropolymer backbone and a versatile bromine functionality makes this polymer an exciting platform for the creation of advanced, functional materials for therapeutic and diagnostic purposes. Researchers are encouraged to adapt and optimize the provided protocol to suit their specific experimental goals.

References

- 1. researchgate.net [researchgate.net]

- 2. fluoropolymers.eu [fluoropolymers.eu]

- 3. Fluoropolymers in Medical Applications: Recent Progress and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. notes.fluorine1.ru [notes.fluorine1.ru]

- 6. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 7. RU2475477C1 - Novel method of producing 2-fluorosulphonyl tetrafluoroethyl trifluorovinyl ester - Google Patents [patents.google.com]

- 8. Application examples of Azo initiators|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 9. Azo polymerization initiators|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. Azo polymerization initiator | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 12. Azo Radical Initiators | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 13. Low-Fouling Fluoropolymers for Bioconjugation and In Vivo Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]

Application Notes and Protocols: Copolymerization of 2-Bromotetrafluoroethyl trifluorovinyl ether with Vinylidene Fluoride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a representative protocol for the copolymerization of 2-Bromotetrafluoroethyl trifluorovinyl ether (BrCF₂CF₂OCF=CF₂) and vinylidene fluoride (VDF). The resulting brominated fluoropolymer offers a versatile platform for further chemical modification, making it a material of significant interest in drug development and biomedical applications for the synthesis of functionalized fluoropolymers.[1][2] Fluoropolymers are known for their unique properties such as chemical stability, biocompatibility, and hydrophobicity, which are advantageous in medical applications like drug delivery, implants, and sensors.[1][2]

Introduction

The copolymerization of fluorinated monomers is a critical process for developing advanced materials with tailored properties.[3] Vinylidene fluoride (VDF) is a well-studied monomer that, when copolymerized, can lead to materials with excellent thermal stability, chemical resistance, and unique electrical properties.[4][5][6] The incorporation of a brominated functional monomer like this compound allows for post-polymerization modification. The bromine atom serves as a handle for introducing various functionalities, such as grafting sites for drug molecules or biocompatible polymers.

This document outlines a representative protocol for the synthesis of poly(this compound-co-vinylidene fluoride) and presents relevant data from similar fluoropolymer systems to guide researchers in their experimental design.

Experimental Data

The following tables summarize typical quantitative data obtained from the copolymerization of vinylidene fluoride with other fluorinated monomers. This data can serve as a reference for predicting the outcomes of the title copolymerization.

Table 1: Reaction Conditions and Copolymer Composition

| Co-monomer with VDF | VDF in Feed (mol%) | Co-monomer in Feed (mol%) | Polymerization Temperature (°C) | Initiator | Copolymer VDF Content (mol%) | Co-monomer Content (mol%) | Reference |

| Bromotrifluoroethylene (BTFE) | 50 - 95 | 5 - 50 | 70 | Di(tert-butyl)cyclohexyl peroxydicarbonate | Varies with feed | Varies with feed | [4] |

| Hexafluoropropylene (HFP) | 70 - 90 | 10 - 30 | 40 | Perfluorobutyryl peroxide | ~90, 77, 74, 70 | ~10, 23, 26, 30 | [7] |

| Perfluoromethylvinyl ether (PMVE) | 20 - 80 | 20 - 80 | 74 | Tert-butyl peroxypivalate | Varies with feed | Varies with feed | [8] |

| Perfluoropropylvinyl ether (PPVE) | 20 - 80 | 20 - 80 | 120 | Di-tert-butyl peroxide | Varies with feed | Varies with feed | [8] |

Table 2: Molecular Weight and Thermal Properties of VDF Copolymers

| Co-monomer with VDF | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Reference |

| Bromotrifluoroethylene (BTFE) | Not Specified | Not Specified | Not Specified | Decreases with BTFE content | [4] |

| Hexafluoropropylene (HFP) | Increases with monomer concentration | Can be bimodal | Dependent on composition | Amorphous for higher HFP content | [7] |

| Perfluoromethylvinyl ether (PMVE) | Not Specified | Not Specified | Varies with composition | Not Specified | [8] |

| Perfluoropropylvinyl ether (PPVE) | Not Specified | Not Specified | Varies with composition | Not Specified | [8] |

Experimental Protocols

The following is a representative protocol for the radical copolymerization of this compound with vinylidene fluoride. This protocol is based on established methods for fluoropolymer synthesis.[4][8][9]

3.1. Materials

-

Vinylidene fluoride (VDF)

-

This compound (BrCF₂CF₂OCF=CF₂)

-

Radical Initiator (e.g., Tert-butyl peroxypivalate, Perfluorobutyryl peroxide)

-

Solvent (e.g., 1,1,1,3,3-pentafluorobutane, supercritical CO₂)[7][9]

-

Anhydrous Toluene[10]

-

Methanol

-

Nitrogen or Argon gas

3.2. Equipment

-

High-pressure stainless-steel reactor equipped with a magnetic stirrer, thermocouple, pressure gauge, and inlet/outlet valves.

-

Schlenk line for inert atmosphere operations.

-

Vacuum pump.

-

Filtration apparatus.

-

Drying oven.

3.3. Polymerization Procedure

-

Reactor Preparation: Thoroughly clean and dry the high-pressure reactor. Assemble the reactor and perform a leak test. Purge the reactor with an inert gas (Nitrogen or Argon) for at least 30 minutes to remove any oxygen.

-

Charging of Reactants:

-

Introduce the solvent into the reactor under an inert atmosphere.

-

Add the desired amount of the radical initiator.

-

Evacuate the reactor and then introduce the vinylidene fluoride monomer as a gas.

-

Inject the liquid monomer, this compound, into the reactor using a syringe or a high-pressure pump.

-

-

Polymerization:

-

Heat the reactor to the desired polymerization temperature (e.g., 40-75 °C, depending on the initiator).[7][9]

-

Stir the reaction mixture at a constant rate.

-

Monitor the pressure inside the reactor. A drop in pressure indicates the consumption of the gaseous monomer.

-

Allow the reaction to proceed for the desired time (e.g., 6-24 hours).

-

-

Termination and Work-up:

-

Cool the reactor to room temperature.

-

Carefully vent any unreacted vinylidene fluoride.

-

Open the reactor and pour the polymer solution/suspension into an excess of a non-solvent like methanol to precipitate the copolymer.

-

Stir the mixture to ensure complete precipitation.

-

-

Purification and Drying:

-

Collect the precipitated polymer by filtration.

-

Wash the polymer multiple times with the non-solvent to remove any unreacted monomers and initiator residues.

-

Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

-

3.4. Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹⁹F NMR): To determine the copolymer composition and microstructure.

-